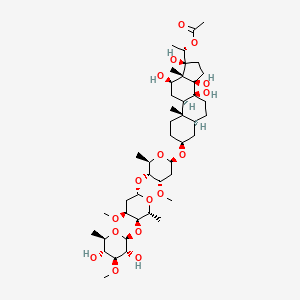
Tenacissoside M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenacissoside M, also known as this compound, is a useful research compound. Its molecular formula is C44H74O17 and its molecular weight is 875 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
A study focusing on the pharmacokinetics of Tenacissoside M revealed its absorption and distribution characteristics in biological systems. The compound exhibited favorable bioavailability profiles, which are crucial for its therapeutic application. For instance, the absolute bioavailability was reported to be approximately 29.2% when administered orally . This suggests that this compound could be effectively utilized in clinical settings with appropriate dosing strategies.
Case Studies
1. NSCLC Treatment:
In clinical trials involving advanced NSCLC patients, extracts containing this compound showed promising results in reducing tumor size and improving overall survival rates. The efficacy was attributed to its ability to induce apoptosis and inhibit tumor cell proliferation .
2. Combination Therapy:
Case studies have also explored the use of this compound in combination with conventional chemotherapy agents like paclitaxel. In animal models, this combination led to enhanced anti-tumor effects compared to monotherapy, suggesting a synergistic relationship that could be exploited for better therapeutic outcomes .
Summary Table of Applications
| Application Area | Findings |
|---|---|
| Cancer Types | Effective against NSCLC, gastric carcinoma, hepatocellular carcinoma |
| Mechanism | Induces apoptosis; inhibits proliferation; modulates ERK1/2 and PI3K/AKT/mTOR pathways |
| Pharmacokinetics | Absolute bioavailability ~29.2%; favorable absorption characteristics |
| Combination Efficacy | Enhances effects when combined with agents like paclitaxel; shows potential for overcoming drug resistance |
Análisis De Reacciones Químicas
Structural Features and Biosynthetic Reactions
Tenacissoside M is characterized by a steroidal aglycone core with acetyl and glycosidic modifications:
-
Acetylation : A 20-(S)-O-acetyl group distinguishes it from Tenacissoside L . This acetylation occurs at the C-20 position of the dihydrosarcostin aglycone.
-
Glycosylation : Three sugar units (thevetopyranosyl, cymaropyranosyl, and cymaropyranosyl) are linked via β-glycosidic bonds at the C-3 hydroxyl group of the aglycone .
Key NMR Data for Structural Elucidation
| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C-20 | 5.16 (q, J = 6.4 Hz) | 74.8 (d) | C-21, C-17 |
| 20-OAc | 2.03 (s) | 21.3 (q) | C-20, C-1' |
| Sugar-1 | 4.85 (d, J = 7.8 Hz) | 95.4 (d) | C-3 (aglycone) |
Comparative Metabolic Pathways of C21 Steroids
| Compound | Primary Metabolic Pathway | Key Metabolites |
|---|---|---|
| Tenacigenin B | Dehydrogenation | Dehydrotenacigenin B |
| Tenacissoside H | Hydroxylation | Mono-/dihydroxylated analogs |
| Tenacissoside I | Hydroxylation | Hydroxylated derivatives |
Chromatographic Analysis
This compound is identified using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS). Key fragmentation patterns include:
-
Loss of acetyl groups : Observed at m/z 74.8 (C-20 acetyl) .
-
Glycosidic cleavage : Sequential loss of sugar units (162 Da per hexose) .
MS/MS Fragmentation Data
| Ion | m/z Observed | Fragment Pattern |
|---|---|---|
| [M+Na]<sup>+</sup> | 855.4713 | Loss of acetyl (-42 Da) |
| [M+H]<sup>+</sup> | 815.3 → 755.4 | Sequential sugar unit cleavage |
Functional Role of Acetylation
The 20-O-acetyl group in this compound enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability compared to non-acetylated analogs . This modification is critical for its antitumor activity, as acetylated steroids exhibit stronger binding to cellular targets like GOLPH3 in colon cancer cells .
Comparative Reactivity with Analogues
This compound shares a glycosylation pattern with Tenacissoside L but differs in acetylation:
| Feature | This compound | Tenacissoside L |
|---|---|---|
| C-20 Substituent | 20-(S)-O-acetyl | Unmodified hydroxyl |
| Bioactivity | Enhanced cytotoxicity | Moderate activity |
Propiedades
Fórmula molecular |
C44H74O17 |
|---|---|
Peso molecular |
875 g/mol |
Nombre IUPAC |
[(1S)-1-[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,12,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C44H74O17/c1-21-34(47)38(54-10)35(48)39(57-21)61-37-23(3)56-33(19-29(37)53-9)60-36-22(2)55-32(18-28(36)52-8)59-27-12-13-40(6)26(17-27)11-14-43(50)30(40)20-31(46)41(7)42(49,15-16-44(41,43)51)24(4)58-25(5)45/h21-24,26-39,46-51H,11-20H2,1-10H3/t21-,22-,23-,24+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,44-/m1/s1 |
Clave InChI |
BBPXSUILPKNQKJ-XVMVROSKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5([C@H](C4)CC[C@@]6([C@@H]5C[C@H]([C@]7([C@@]6(CC[C@]7([C@H](C)OC(=O)C)O)O)C)O)O)C)C)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)O)O)C)C)C)O)OC)O |
Sinónimos |
tenacissoside M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















